molecular formula C15H21N3O4S B2843584 Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235145-15-9

Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2843584
CAS No.: 1235145-15-9
M. Wt: 339.41
InChI Key: CDICLJVFBWZYBR-UHFFFAOYSA-N
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Description

Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.

    Amide Bond Formation: The amide bond is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic

Biological Activity

Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate, with the CAS number 1235145-15-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

The molecular formula of the compound is C15H21N3O4SC_{15}H_{21}N_{3}O_{4}S with a molecular weight of 339.4 g/mol. The structure incorporates a piperidine ring which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainMIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025
Compound CPseudomonas aeruginosa0.100
Methyl 4...Staphylococcus aureusTBD
Methyl 4...Escherichia coliTBD

Note: TBD indicates values that require further research.

Studies have shown that certain piperidine derivatives exhibit complete bactericidal activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli within a short duration (8 hours) .

Antifungal Activity

The antifungal potential of this compound has also been explored. Piperidine derivatives have demonstrated varying levels of efficacy against fungal strains.

Table 2: Antifungal Activity of Piperidine Derivatives

CompoundFungal StrainMIC (mg/mL)
Compound DCandida albicans3.125
Compound EAspergillus nigerTBD
Methyl 4...Candida albicansTBD

Research indicates that the incorporation of thiophene moieties enhances antifungal activity, particularly against Candida species .

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. Recent studies have focused on the cytotoxic effects of piperidine derivatives in cancer cell lines.

Table 3: Cytotoxic Effects in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Compound FFaDu (hypopharyngeal)12.5
Methyl 4...FaDu (hypopharyngeal)TBD

The compound has shown promising results in inducing apoptosis in cancer cells, suggesting potential for development as an anticancer agent .

Case Studies

  • Study on Antibacterial Activity : A comprehensive study evaluated various piperidine derivatives against multiple bacterial strains, revealing that modifications to the piperidine ring significantly impacted antibacterial efficacy.
  • Antifungal Study : Another investigation focused on the structure–activity relationship (SAR) of thiophene-containing piperidines, demonstrating enhanced antifungal activity through specific substitutions on the thiophene ring.
  • Cytotoxicity Assessment : A recent publication highlighted the cytotoxic effects of methyl 4... in various cancer cell lines, providing insights into its potential mechanisms of action and therapeutic applications.

Properties

IUPAC Name

methyl 4-[[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-22-15(21)18-6-4-11(5-7-18)9-16-13(19)14(20)17-10-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDICLJVFBWZYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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